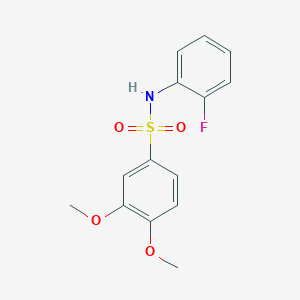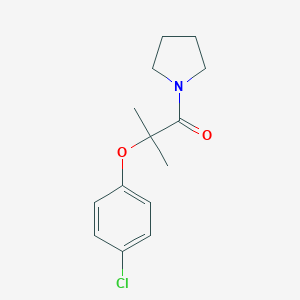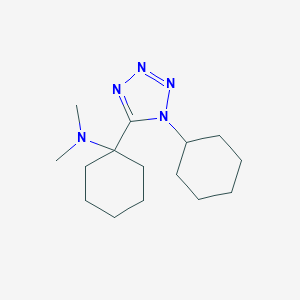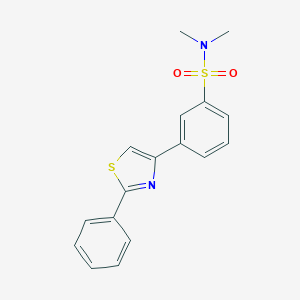![molecular formula C18H16ClF3N2O3S B258597 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CCT244747, is a small-molecule inhibitor that has been identified as a promising candidate for the treatment of cancer. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies exploring its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of CCT244747 is not fully understood, but it is believed to involve the inhibition of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation and survival. By inhibiting MELK, CCT244747 may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CCT244747 has minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use in humans. In addition to its anticancer effects, CCT244747 has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CCT244747 is that it has shown activity against a wide range of cancer cell lines, suggesting that it may be effective against multiple types of cancer. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on CCT244747. One possibility is to further elucidate the mechanism of action and identify potential biomarkers that could be used to predict response to treatment. Another direction is to explore the potential of CCT244747 in combination with other anticancer agents or immunotherapies. Finally, there may be potential applications for CCT244747 in other diseases beyond cancer, given its anti-inflammatory and neuroprotective effects.
Synthesemethoden
The synthesis of CCT244747 involves a multistep process that begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclopropylamine to form N-cyclopropyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with phenylsulfonyl chloride to form N-cyclopropyl-N-(phenylsulfonyl)-4-chloro-3-(trifluoromethyl)aniline. Finally, this compound is reacted with glycine to form the final product, CCT244747.
Wissenschaftliche Forschungsanwendungen
CCT244747 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mice have also shown promising results, with CCT244747 significantly inhibiting the growth of tumors in several different models of cancer.
Eigenschaften
Molekularformel |
C18H16ClF3N2O3S |
|---|---|
Molekulargewicht |
432.8 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-16-9-8-13(10-15(16)18(20,21)22)24(11-17(25)23-12-6-7-12)28(26,27)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,23,25) |
InChI-Schlüssel |
YLYFJUNCKULCAF-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)


![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)